Pentyltriphenylphosphonium bromide

Description

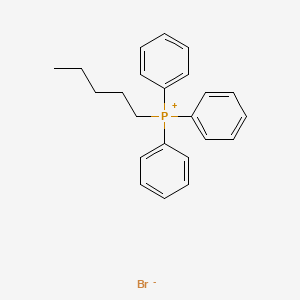

Pentyltriphenylphosphonium bromide is an organic salt composed of a positively charged pentyltriphenylphosphonium cation and a bromide anion. ontosight.ainih.gov The presence of both a lipophilic pentyl group and three phenyl groups attached to the phosphorus atom imparts a distinct solubility profile, allowing it to be soluble in many organic solvents. ontosight.aichembk.com This property is crucial for its function in various chemical transformations.

Organophosphorus chemistry is a field dedicated to the study of organic compounds containing carbon-phosphorus bonds. wikipedia.org Within this domain, phosphonium (B103445) salts like this compound are of paramount importance. wikipedia.org Their primary significance lies in their role as precursors to phosphonium ylides, which are key reagents in the Wittig reaction. masterorganicchemistry.comlibretexts.orgwikipedia.org This Nobel Prize-winning reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes with high efficiency and stereoselectivity. masterorganicchemistry.comlibretexts.org

The general synthesis of phosphonium salts involves the reaction of a phosphine, such as triphenylphosphine (B44618), with an alkyl halide. guidechem.comudel.edu In the case of this compound, triphenylphosphine is reacted with 1-bromopentane. chemdad.com

The resulting phosphonium salt can then be treated with a strong base to form the corresponding ylide. masterorganicchemistry.com This ylide, a species with adjacent positive and negative charges, is a powerful nucleophile that readily reacts with carbonyl compounds to form a four-membered ring intermediate called an oxaphosphetane. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org This intermediate then collapses to form the desired alkene and triphenylphosphine oxide, the thermodynamic driving force of the reaction. masterorganicchemistry.comorganic-chemistry.org

The versatility of the Wittig reaction, and by extension the importance of phosphonium salts like this compound, stems from its ability to form carbon-carbon double bonds at specific locations within a molecule, a fundamental transformation in the synthesis of complex organic molecules, including pharmaceuticals and natural products. masterorganicchemistry.comontosight.ai

The academic interest in this compound extends beyond its role in the Wittig reaction. Researchers have explored its applications in various other areas of organic synthesis and materials science.

One significant area of investigation is its use as a phase-transfer catalyst (PTC) . theaic.orgtcichemicals.comvestachem.com In heterogeneous reaction mixtures, where reactants are in different phases (e.g., an aqueous phase and an organic phase), the reaction rate is often slow due to the inability of the reactants to interact. theaic.org A phase-transfer catalyst, such as this compound, facilitates the transfer of a reactant from one phase to another, thereby accelerating the reaction. tcichemicals.com The lipophilic nature of the cation allows it to be soluble in the organic phase, while the bromide anion can be exchanged for other anions in the aqueous phase, effectively shuttling them into the organic phase to react. ontosight.aitcichemicals.com This has proven valuable in a variety of reactions, including nucleophilic substitutions, oxidations, and reductions. vestachem.com The use of phosphonium salts as phase-transfer catalysts is particularly advantageous in reactions requiring high temperatures due to their thermal stability. vestachem.comphasetransfercatalysis.com

Furthermore, academic research has ventured into the application of this compound and related compounds in the synthesis of OLED (Organic Light-Emitting Diode) intermediates . lookchem.com The specific properties of these compounds can influence the electronic and optical characteristics of the final materials.

The study of the fundamental chemical and physical properties of this compound also remains an active area of research. This includes detailed analysis of its crystal structure, spectroscopic data, and solubility in various solvent systems.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C23H26BrP |

| Molar Mass | 413.33 g/mol nih.govchembk.comchemdad.com |

| Appearance | White to light brown or yellow-brown crystalline powder chembk.comchemdad.com |

| Melting Point | 165-168 °C chembk.comchemdad.com |

| Solubility | Partly miscible in water; Soluble in methanol (B129727) and chloroform (B151607) chembk.comchemdad.com |

| CAS Number | 21406-61-1 nih.govchemdad.com |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Triphenylphosphine |

| 1-Bromopentane |

| Triphenylphosphine oxide |

| Aldehydes |

| Ketones |

| Alkenes |

| Methanol |

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

pentyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26P.BrH/c1-2-3-13-20-24(21-14-7-4-8-15-21,22-16-9-5-10-17-22)23-18-11-6-12-19-23;/h4-12,14-19H,2-3,13,20H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAUKWMSXUKODHR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40943967 | |

| Record name | Pentyl(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40943967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21406-61-1 | |

| Record name | Phosphonium, pentyltriphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21406-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentyltriphenylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021406611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentyl(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40943967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyltriphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Kinetics for Pentyltriphenylphosphonium Bromide

Established Synthetic Pathways of Pentyltriphenylphosphonium Bromide

The primary and most well-established method for synthesizing this compound is through the nucleophilic substitution reaction of triphenylphosphine (B44618) with pentyl bromide.

Nucleophilic Substitution Reaction of Triphenylphosphine with Pentyl Bromide

This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. youtube.com The lone pair of electrons on the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon atom of pentyl bromide and displacing the bromide ion. youtube.com

The key reactants in this synthesis are triphenylphosphine and pentyl bromide. youtube.com Triphenylphosphine is a common organophosphorus compound that is commercially available and relatively stable in air. youtube.com Pentyl bromide, also known as 1-bromopentane, is a primary alkyl halide, which is an ideal substrate for SN2 reactions due to minimal steric hindrance. youtube.com

The synthesis is typically carried out by heating the reactants in a suitable solvent under reflux. youtube.combiomedres.us The choice of solvent can influence the reaction rate and yield. Non-polar solvents like benzene (B151609) or toluene (B28343) are commonly used. youtube.com In these solvents, the reactants are soluble, while the resulting phosphonium (B103445) salt is often insoluble, leading to its precipitation out of the solution upon cooling, which aids in its isolation. youtube.com Other solvents such as acetonitrile (B52724) have also been employed. The reaction is generally conducted at elevated temperatures, often at the boiling point of the chosen solvent (reflux), to increase the reaction rate. youtube.combiomedres.us

| Solvent | Reaction Conditions | Outcome |

| Benzene | Reflux | Precipitation of product upon cooling youtube.com |

| Toluene | Reflux | Precipitation of product upon cooling youtube.com |

| Acetonitrile | Reflux | Favorable for SN2 reactions |

| Tetrahydrofuran (THF) | Microwave irradiation, 60°C, 30 min | Efficient synthesis of similar phosphonium salts biomedres.usresearchgate.net |

Upon completion of the reaction, the crude this compound is typically isolated by filtration. youtube.com The resulting solid can then be purified by recrystallization from a suitable solvent or solvent mixture. youtube.com Common techniques involve dissolving the crude product in a minimal amount of a hot solvent in which it is soluble and then allowing it to cool slowly, leading to the formation of purer crystals. Another method involves washing the crude product with a solvent in which the impurities are soluble but the desired product is not. For instance, washing with hot toluene can remove unreacted triphenylphosphine. Trituration with a non-solvent like n-hexane can also be used to solidify oily products. researchgate.net In some cases, column chromatography may be employed for further purification, although it is less common for these types of salts. The purity of the final product is often assessed by its melting point and spectroscopic methods such as Nuclear Magnetic Resonance (NMR). nih.govnih.gov

| Purification Technique | Description |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool to form purer crystals. youtube.com |

| Filtration | Separating the solid product from the reaction mixture. youtube.com |

| Washing | Using a solvent to remove soluble impurities from the solid product. researchgate.net |

| Trituration | Grinding a crude product with a solvent to induce solidification and remove impurities. researchgate.net |

Comparative Analysis of Synthesis Yields and Efficiency

The synthesis of this compound via the SN2 reaction of triphenylphosphine and pentyl bromide is generally a high-yielding and efficient process. youtube.com Yields can often exceed 90% under optimized conditions. nih.govacs.org The efficiency of the reaction is attributed to the good nucleophilicity of triphenylphosphine and the unhindered nature of the primary alkyl halide. Microwave-assisted synthesis has also emerged as an efficient method for preparing similar phosphonium salts, often leading to reduced reaction times and high yields. biomedres.usresearchgate.net

Mechanistic Investigations of this compound Formation

The formation of this compound proceeds through a well-understood SN2 mechanism. The phosphorus atom of triphenylphosphine, with its available lone pair of electrons, acts as the nucleophile. It attacks the electrophilic carbon atom of pentyl bromide, which is bonded to the electronegative bromine atom. This attack occurs from the backside of the carbon-bromine bond, leading to a transition state where the phosphorus atom is forming a new bond and the bromine atom is simultaneously breaking its bond. The reaction results in the inversion of configuration at the carbon center, although this is not stereochemically relevant for the achiral pentyl group. The final products are the pentyltriphenylphosphonium cation and the bromide anion, which form an ionic salt.

Role of Nucleophilic Substitution

The primary method for synthesizing this compound is through a nucleophilic substitution reaction. youtube.comwikipedia.org This process is a classic example of an S\N2 (substitution nucleophilic bimolecular) reaction. In this reaction, triphenylphosphine (PPh₃) acts as the nucleophile, utilizing the lone pair of electrons on the phosphorus atom to attack the electrophilic carbon atom of pentyl bromide. youtube.commasterorganicchemistry.com

The phosphorus atom attacks the carbon atom bearing the bromine, leading to the formation of a new carbon-phosphorus bond. Simultaneously, the carbon-bromine bond breaks, and the bromide ion is displaced as the leaving group. This concerted mechanism, where bond formation and bond breaking occur in a single step, results in the formation of the stable this compound salt. youtube.commasterorganicchemistry.com The reaction is typically high-yielding and clean. youtube.com The general reactivity order for the alkyl halide in such S\N2 reactions is I > Br > Cl. wikipedia.org

Kinetic Studies and Reaction Rate Determination

Rate = k[Triphenylphosphine][Pentyl Bromide]

While specific kinetic data for the synthesis of this compound is not extensively detailed in publicly available literature, the reaction rate can be determined experimentally. Common methods for monitoring the kinetics of such reactions include:

Spectroscopic Techniques: ¹H NMR or ³¹P NMR spectroscopy can be used to track the disappearance of reactants or the appearance of the phosphonium salt product over time. acs.org

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) can quantify the concentrations of reactants and products at various time intervals, allowing for the calculation of the rate constant. nih.gov

The reaction rate is influenced by several factors, including the nature of the alkyl halide, the nucleophilicity of the phosphine, the solvent, and the temperature.

Influence of Solvent Polarity and Temperature on Reaction Kinetics

The choice of solvent and the reaction temperature significantly impact the kinetics of the S\N2 synthesis of phosphonium salts.

Solvent Polarity: The Menshutkin reaction involves the formation of a charged product (the phosphonium salt) from neutral reactants. nih.gov The transition state is also charged. Therefore, the reaction is generally accelerated in polar solvents which can stabilize this charged transition state. wikipedia.org While non-polar solvents like toluene or benzene can be used, the reaction often requires heating. youtube.com Studies on the analogous synthesis of ethyltriphenylphosphonium bromide (ETPB) show that polar solvents lead to higher yields. Polar protic solvents, like alcohols, are effective at solvating the ionic species formed during the reaction.

Interactive Table: Effect of Solvent on the Yield of a Triphenylphosphonium Bromide Salt

The following table, based on data from the synthesis of the analogous ethyltriphenylphosphonium bromide, illustrates the impact of different solvent types on the reaction yield.

| Solvent Type | Solvent | Dielectric Constant (ε) | Yield (%) |

| Nonpolar | Toluene | 2.4 | 45.3 |

| Benzene | 2.3 | 42.1 | |

| Polar Aprotic | Acetonitrile | 37.5 | 90.0 |

| DMF | 36.7 | 85.2 | |

| Polar Protic | Isopropanol | 19.9 | 76.1 |

| 1-Butanol | 17.5 | 72.5 |

Data adapted from studies on the closely related ethyltriphenylphosphonium bromide synthesis.

Temperature: Like most chemical reactions, the rate of phosphonium salt formation increases with temperature. Heating the reaction mixture provides the necessary activation energy for the S\N2 reaction to proceed at a practical rate. youtube.com For instance, the synthesis of (bromomethyl)triphenylphosphonium bromide is conducted at the reflux temperature of toluene (around 111°C). Studies on similar phosphonium salts have identified optimal temperature ranges, such as 132–146 °C, to maximize yield while maintaining process sustainability. The solubility of the reactants and the resulting salt also increases with temperature, which can be a crucial factor in achieving a homogeneous reaction mixture and facilitating the reaction. mdpi.com

Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, several green chemistry principles are being applied to the synthesis of phosphonium salts, including this compound. These approaches aim to reduce environmental impact, improve safety, and enhance efficiency.

Development of Sustainable Synthetic Routes

Traditional synthetic methods are being re-evaluated to create more sustainable pathways. A notable development is the use of mechanochemistry, specifically high-energy ball-milling. This solvent-free approach involves the reaction of solid triphenylphosphine with a solid organic bromide at ambient temperature. This method not only eliminates the need for potentially hazardous organic solvents but can also lead to higher selectivity and cleaner products compared to solution-based reactions.

Utilization of Eco-Friendly Solvents and Catalysts

The selection of solvents is a key aspect of green chemistry. Research has focused on replacing conventional volatile organic compounds (VOCs) with more benign alternatives.

Bio-based Solvents: Isopropanol has been identified as an efficient and more sustainable solvent for phosphonium salt synthesis. It is effective in solvating the ionic intermediates and offers the advantage of being recyclable, which reduces both cost and environmental impact.

Benign Reaction Media: Polyethylene glycol (PEG) has emerged as an environmentally friendly reaction medium. Its low volatility, thermal stability, and recyclability make it an attractive alternative to traditional organic solvents.

Photocatalysis: Visible-light-induced photocatalysis represents a modern, green approach to synthesizing quaternary phosphonium salts. This method can generate the necessary reactive species under mild conditions, often avoiding harsh reagents and high temperatures. rsc.org

In Situ Bromine Generation for Reduced Hazard

While this compound is synthesized from pentyl bromide, the synthesis of the precursor, pentyl bromide, often involves molecular bromine (Br₂), a highly toxic and hazardous substance. Green chemistry seeks to mitigate this risk through the in situ generation of bromine. This approach avoids the transportation and storage of large quantities of molecular bromine by producing it within the reactor only as needed. youtube.comnih.gov

This is typically achieved by oxidizing a bromide salt, such as hydrobromic acid (HBr) or potassium bromide (KBr), with a suitable oxidizing agent. nih.gov The use of continuous flow reactors further enhances safety by minimizing the volume of the reaction mixture at any given time and allowing for precise control over reaction parameters. wikipedia.org

Interactive Table: Common Methods for In Situ Bromine Generation

| Bromide Source | Oxidizing Agent | Key Advantages |

| HBr or KBr | Sodium hypochlorite (B82951) (NaOCl) | Readily available reagents, efficient generation. nih.gov |

| HBr | Hydrogen peroxide (H₂O₂) | Produces water as the only byproduct, considered a green oxidant. nih.gov |

| HBr | Sodium bromate (B103136) (NaBrO₃) | Allows for efficient mass utilization through HBr recycling in flow systems. wikipedia.org |

By adopting these green chemistry strategies, the synthesis of this compound and its precursors can be made safer, more sustainable, and more efficient.

Applications of Pentyltriphenylphosphonium Bromide in Advanced Organic Synthesis

Reagent in Wittig Reactions for Alkene Synthesis

The Wittig reaction is a prominent chemical reaction in organic synthesis that converts aldehydes or ketones into alkenes through the use of a triphenyl phosphonium (B103445) ylide, known as a Wittig reagent. wikipedia.orgmnstate.eduopenstax.org Pentyltriphenylphosphonium bromide is the phosphonium salt precursor for the generation of the corresponding ylide, which then participates in the olefination reaction. umich.edusemanticscholar.org This process is highly valued because it forms the double bond at a predictable location, which is a distinct advantage over elimination reactions that can often produce mixtures of isomeric products. mnstate.eduopenstax.org The driving force behind the reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. libretexts.orgquora.com

The active Wittig reagent, pentylidenetriphenylphosphorane, is an ylide that is generated in situ from its stable phosphonium salt precursor, this compound. umass.edulibretexts.org An ylide is a neutral, dipolar molecule containing a negatively charged carbon adjacent to a positively charged heteroatom, in this case, phosphorus. umass.edu The generation of the ylide involves the deprotonation of the phosphonium salt at the carbon atom adjacent to the phosphorus. mnstate.edumasterorganicchemistry.com

This deprotonation requires a strong base because the C-H bond is only weakly acidic. mnstate.edumasterorganicchemistry.com Common bases used for this purpose include organolithium reagents like n-butyllithium (n-BuLi), sodium amide (NaNH₂), sodium hydride (NaH), or potassium tert-butoxide. libretexts.orglibretexts.orgmasterorganicchemistry.com The choice of base is critical as it can influence the stereochemical outcome of the subsequent reaction. nih.gov The reaction is typically carried out using air-free techniques in an anhydrous solvent, such as tetrahydrofuran (THF) or diethyl ether, to prevent the reactive ylide from being quenched by moisture. wikipedia.orglibretexts.org

General Reaction for Ylide Generation:

Ph₃P⁺CH₂C₄H₉ Br⁻ + Base → Ph₃P=CHC₄H₉ + [Base-H]⁺ + Br⁻

Once generated, the nucleophilic carbon of the pentylidenetriphenylphosphorane attacks the electrophilic carbonyl carbon of an aldehyde or ketone. umass.eduquora.com This nucleophilic addition leads to the formation of a four-membered ring intermediate known as an oxaphosphetane. wikipedia.orgopenstax.orgorganic-chemistry.org This intermediate is typically unstable and spontaneously decomposes in a syn-elimination fashion to yield the final alkene product and triphenylphosphine oxide. pitt.eduharvard.edu

The Wittig reaction is broadly applicable to a wide range of aldehydes and ketones and tolerates various functional groups such as esters, ethers, and aromatic nitro groups. libretexts.orglibretexts.org However, sterically hindered ketones may react slowly or give poor yields. libretexts.orglibretexts.org

General Wittig Reaction Mechanism:

Ph₃P=CHC₄H₉ + R₂C=O → [Oxaphosphetane Intermediate] → R₂C=CHC₄H₉ + Ph₃P=O

A key feature of the Wittig reaction is its stereoselectivity, which is largely determined by the nature of the ylide. quora.comnih.govorganic-chemistry.org The reaction involving pentylidenetriphenylphosphorane, a non-stabilized ylide, generally favors the formation of the (Z)-alkene (cis-isomer). wikipedia.orgnih.govorganic-chemistry.org The degree of selectivity is heavily dependent on the ylide's reactivity and the specific reaction conditions employed. nih.gov

Phosphorus ylides are broadly classified based on the substituents attached to the negatively charged carbon.

Non-stabilized Ylides : These ylides have alkyl groups (like the pentyl group) attached to the carbanion. They are highly reactive and their reactions with aldehydes are typically kinetically controlled, leading predominantly to (Z)-alkenes. wikipedia.orgnih.govorganic-chemistry.org The reaction is rapid and the formation of the oxaphosphetane intermediate is effectively irreversible. quora.comorganic-chemistry.org

Stabilized Ylides : These contain electron-withdrawing groups (e.g., ester, ketone, cyano) that delocalize the negative charge, making the ylide less reactive. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org Reactions with these ylides are often reversible and thermodynamically controlled, yielding predominantly (E)-alkenes. wikipedia.orglibretexts.orgorganic-chemistry.org

Semi-stabilized Ylides : Ylides with aryl or vinyl substituents fall into this category and often provide poor stereoselectivity, resulting in mixtures of (Z) and (E) isomers. wikipedia.orgnih.gov

Pentylidenetriphenylphosphorane is a classic example of a non-stabilized ylide, and its reactions are therefore expected to show a preference for the (Z)-alkene product.

The stereochemical outcome of the Wittig reaction with non-stabilized ylides can be fine-tuned by adjusting the reaction conditions.

Bases and Salt Effects : The presence of lithium salts, which are byproducts when using organolithium bases like n-BuLi, can significantly impact stereoselectivity. wikipedia.orglibretexts.orgpitt.edu Lithium ions can coordinate with intermediates, promoting the equilibration of the diastereomeric oxaphosphetanes, which can lead to a loss of (Z)-selectivity or even favor the more stable (E)-alkene. pitt.eduharvard.edu To maximize the formation of the (Z)-isomer, "salt-free" conditions are often employed. This is achieved by using sodium- or potassium-based reagents such as sodium hydride (NaH), sodium amide (NaNH₂), or potassium bis(trimethylsilyl)amide (KHMDS). nih.govorganic-chemistry.org Performing the reaction in dimethylformamide (DMF) in the presence of sodium iodide or lithium iodide can also enhance the formation of the Z-isomer. wikipedia.orglibretexts.org

Solvents : The choice of solvent can influence reaction rates and selectivity. A higher dielectric constant of the solvent can improve the yield. umich.edusemanticscholar.org Non-polar aprotic solvents like THF and diethyl ether are commonly used for reactions with non-stabilized ylides. wikipedia.org

Temperature : Reactions are often run at low temperatures (e.g., -78 °C) to ensure kinetic control and maximize the formation of the less thermodynamically stable (Z)-alkene. thieme.com

| Ylide Type | Typical Base | Conditions | Major Product | Controlling Factor |

|---|---|---|---|---|

| Non-stabilized (e.g., Pentylidenetriphenylphosphorane) | n-BuLi | Standard (Li⁺ salts present) | Mixture of Z/E or E-alkene | Thermodynamic (equilibration) |

| Non-stabilized (e.g., Pentylidenetriphenylphosphorane) | NaH, KHMDS | "Salt-Free" | (Z)-Alkene | Kinetic |

While the standard Wittig reaction with non-stabilized ylides yields (Z)-alkenes, the stereoselectivity can be reversed to favor the (E)-alkene by using the Schlosser modification. wikipedia.orglibretexts.orgorganic-chemistry.org This procedure involves a sequence of carefully controlled steps:

The non-stabilized ylide (e.g., pentylidenetriphenylphosphorane) is generated and reacted with an aldehyde at a very low temperature (e.g., -78 °C) in the presence of lithium salts to form a mixture of diastereomeric betaine-lithium salt adducts. thieme.com

A second equivalent of an organolithium base (like phenyllithium) is added at low temperature. This deprotonates the carbon atom that was originally part of the ylide, forming a β-oxido phosphonium ylide. harvard.eduthieme.com

The reaction mixture is then treated with a proton source, such as tert-butyl alcohol. thieme.com This protonates the β-oxido ylide to preferentially form the more stable threo-betaine intermediate.

Upon warming, the threo-betaine eliminates triphenylphosphine oxide to furnish the (E)-alkene with high stereoselectivity. wikipedia.orglibretexts.orgharvard.edu

This modification provides a powerful tool for controlling the geometry of the resulting double bond, allowing for the selective synthesis of (E)-alkenes from the same starting materials that would typically produce (Z)-alkenes. thieme.comorganic-chemistry.org

| Reaction Type | Key Reagents/Steps | Predominant Alkene Isomer |

|---|---|---|

| Standard Wittig (Non-stabilized, Salt-Free) | 1. Ylide generation (NaH, KHMDS) 2. Reaction with aldehyde | (Z)-Alkene |

| Schlosser Modification | 1. Ylide generation (RLi) 2. Reaction with aldehyde at -78°C 3. Add second eq. of RLi 4. Protonation 5. Warming | (E)-Alkene |

Applications in Complex Molecule Synthesis (e.g., Pheromones, Pharmaceutical Intermediates)

This compound is a key reagent in the Wittig reaction, a widely employed method for the formation of carbon-carbon double bonds. This reaction is particularly valuable in the synthesis of complex organic molecules, including insect pheromones and pharmaceutical intermediates, where precise control over the location of the newly formed double bond is crucial.

The general mechanism of the Wittig reaction involves the deprotonation of the phosphonium salt to form a phosphorus ylide. This ylide then reacts with an aldehyde or ketone to produce an alkene and triphenylphosphine oxide. The structure of the resulting alkene is determined by the nature of the ylide and the reaction conditions.

Pheromone Synthesis:

Many insect pheromones are long-chain unsaturated alcohols, acetates, or aldehydes. The Wittig reaction, utilizing phosphonium salts like this compound, provides a powerful tool for the stereoselective synthesis of the olefinic bonds found in these molecules. While specific examples detailing the use of this compound in the synthesis of commercial pheromones are not extensively documented in publicly available literature, the general synthetic strategy is well-established. For instance, a phosphonium ylide derived from this compound can react with a suitable aldehyde to construct the carbon backbone of a pheromone molecule with a double bond at a specific position.

Pharmaceutical and Agrochemical Intermediates:

In the realm of medicinal and agricultural chemistry, this compound has been utilized in the synthesis of complex intermediates. A notable application is its use in a Wittig reaction for the preparation of an agrochemical intermediate. phasetransfercatalysis.com This synthesis highlights the compound's utility in constructing the molecular framework of biologically active compounds. The reaction of this compound with a suitable carbonyl compound allows for the introduction of a pentenyl group into the target molecule, a common structural motif in various bioactive compounds.

| Application Area | Key Reaction | Role of this compound | Significance |

|---|---|---|---|

| Pheromone Synthesis | Wittig Reaction | Precursor to the phosphorus ylide for C=C bond formation. | Enables the precise construction of the unsaturated carbon chains characteristic of many insect pheromones. |

| Pharmaceutical/Agrochemical Intermediates | Wittig Reaction | Introduces a pentenyl group into a molecular structure. | Facilitates the synthesis of complex, biologically active molecules. phasetransfercatalysis.com |

Role in Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique in synthetic chemistry that facilitates reactions between reactants located in different, immiscible phases (e.g., an aqueous phase and an organic phase). This compound, as a quaternary phosphonium salt, can function as an effective phase-transfer catalyst.

The efficacy of this compound as a phase-transfer catalyst stems from its amphiphilic nature. The molecule consists of a positively charged phosphorus atom surrounded by three phenyl groups and a pentyl group, paired with a bromide anion. The bulky, nonpolar (lipophilic) triphenyl and pentyl groups render the cation soluble in organic solvents. Conversely, the ionic phosphonium center allows it to interact with and transport anions.

In a typical biphasic system, a reactant anion (e.g., hydroxide, cyanide) is present in the aqueous phase. The lipophilic pentyltriphenylphosphonium cation can pair with this anion at the interface of the two phases, forming an ion pair that is soluble in the organic phase. This ion pair then migrates into the organic phase, where the anion can react with the organic-soluble substrate. After the reaction, the phosphonium cation, now paired with the leaving group anion, can return to the aqueous phase to repeat the cycle. This process effectively transports the reactive anion from the aqueous phase to the organic phase where the reaction can proceed.

By facilitating the transport of reactants across the phase boundary, this compound significantly increases the concentration of the reactive anion in the organic phase, thereby accelerating the reaction rate. Without the catalyst, the reaction would be limited to the interface between the two phases, resulting in a much slower conversion.

Furthermore, the anion, when transported into the organic phase by the bulky phosphonium cation, is less solvated by water molecules. This "naked" anion is more nucleophilic and reactive, leading to faster reaction rates and often improved yields compared to uncatalyzed biphasic reactions or homogeneous reactions in polar aprotic solvents. The use of a phase-transfer catalyst can also allow for the use of less expensive and safer inorganic bases and nucleophiles in aqueous solutions, avoiding the need for anhydrous and hazardous reaction conditions.

While specific industrial applications of this compound as a phase-transfer catalyst are not widely publicized, its properties make it suitable for a variety of biphasic reactions. These include nucleophilic substitution reactions, oxidations, and reductions. For example, in a biphasic system of an alkyl halide dissolved in an organic solvent and an aqueous solution of sodium cyanide, the addition of a catalytic amount of this compound would facilitate the transfer of the cyanide anion into the organic phase to produce the corresponding nitrile.

| Feature | Description | Impact on Biphasic Reactions |

|---|---|---|

| Amphiphilic Structure | Contains a lipophilic cation (triphenyl and pentyl groups) and a hydrophilic phosphonium center. | Enables the transport of anions from an aqueous phase to an organic phase. |

| Formation of "Naked" Anions | The transported anion is poorly solvated in the organic phase. | Increases the nucleophilicity and reactivity of the anion, leading to faster reaction rates. |

| Catalytic Cycle | The phosphonium cation is regenerated after each reaction cycle. | Only a small amount of the catalyst is needed, making the process more economical and environmentally friendly. |

Catalytic Activity in Organic Transformations

Beyond its role as a stoichiometric reagent in the Wittig reaction and as a phase-transfer catalyst, this compound can also exhibit catalytic activity in other organic transformations.

Information from some chemical supplier databases suggests that this compound can act as a "Mendelson catalyst" for the polymerization of olefins. However, this term is not widely recognized in peer-reviewed scientific literature, and there is a lack of independent, authoritative sources to substantiate this claim and describe the associated mechanism. Therefore, the role of this compound in olefin polymerization remains unverified within the broader scientific community.

As a Markovnikov Reagent in Olefin Synthesis

The term "Markovnikov Reagent" typically refers to a reagent used in an electrophilic addition reaction to an unsymmetrical alkene, where the electrophile adds to the carbon atom that has the greater number of hydrogen atoms purechemistry.orgkhanacademy.org. While this compound is a crucial component in modern olefin synthesis, its role is not that of a reagent in a Markovnikov-type addition.

Instead, its primary application in olefin synthesis is as a precursor to a phosphonium ylide for the Wittig reaction libretexts.orgwikipedia.org. The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones wikipedia.orglumenlearning.com. The process involves the deprotonation of the phosphonium salt with a strong base to form a Wittig reagent (an ylide). This ylide then reacts with a carbonyl compound to form a C=C double bond, yielding an alkene and triphenylphosphine oxide lumenlearning.commasterorganicchemistry.com. This transformation is a cornerstone of alkene synthesis, allowing for the precise placement of a double bond within a molecule libretexts.org.

Ylide Formation: The phosphonium salt is deprotonated by a strong base (e.g., n-butyllithium) to form the nucleophilic ylide.

Reaction with Carbonyl: The ylide attacks the electrophilic carbon of an aldehyde or ketone.

Alkene Formation: The intermediate collapses to form the final alkene product and triphenylphosphine oxide masterorganicchemistry.com.

Other Synthetic Applications

Beyond its central role in the Wittig reaction, this compound and similar phosphonium salts are involved in other key synthetic transformations.

The synthesis of this compound is itself a classic example of a bimolecular nucleophilic substitution (SN2) reaction youtube.com. In this process, triphenylphosphine acts as a potent nucleophile. Its lone pair of electrons attacks the electrophilic carbon atom of an alkyl halide, such as 1-bromopentane. The halide is displaced as a leaving group, resulting in the formation of the stable phosphonium salt youtube.comdigimat.in. This quaternization reaction is typically efficient and high-yielding youtube.com.

The reaction is generally carried out by heating the two reactants in a suitable solvent phasetransfercatalysis.com. The resulting phosphonium salt often precipitates from the solution upon cooling youtube.com.

| Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Solvent | Conditions | Product |

|---|---|---|---|---|

| Triphenylphosphine | 1-Bromopentane | N,N-dimethylformamide (DMF) | 110-115°C, 6 hours | This compound |

This compound can function as a phase-transfer catalyst (PTC) phasetransfercatalysis.com. Phase-transfer catalysis is a valuable technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase nbinno.com. The phosphonium salt, with its lipophilic organic groups and ionic head, can transport an anionic reagent from the aqueous phase into the organic phase where the substrate is dissolved nbinno.com. This enables reactions that would otherwise be extremely slow due to the inability of the reactants to interact.

In the context of addition reactions, this compound could, for example, transport a nucleophile (e.g., cyanide, hydroxide) into an organic solvent to facilitate its addition to an electrophilic double bond. The catalytic cycle involves the phosphonium cation pairing with the anion, diffusing across the phase boundary, and releasing the anion for reaction, after which the cation returns to the aqueous phase to repeat the process nbinno.com.

Additionally, the first step of the Wittig reaction itself can be described as a nucleophilic addition, where the ylide carbon attacks the carbonyl carbon lumenlearning.commnstate.edu. This initial addition leads to a betaine intermediate which then proceeds to form the final alkene lumenlearning.com.

The formation of triphenylphosphine oxide is an intrinsic and thermodynamically favorable outcome of the Wittig reaction libretexts.orgmasterorganicchemistry.com. After the initial nucleophilic addition of the ylide (derived from this compound) to a carbonyl compound, an intermediate known as an oxaphosphetane is formed lumenlearning.com. This four-membered ring intermediate is unstable and rapidly decomposes in a reverse [2+2] cycloaddition masterorganicchemistry.com.

This decomposition step results in the formation of two products: the desired alkene and triphenylphosphine oxide mnstate.edu. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major thermodynamic driving force for the entire Wittig reaction, pulling the equilibrium towards the products lumenlearning.com. While triphenylphosphine oxide is a byproduct, its formation is essential for the success of the olefination mnstate.edu.

Spectroscopic Characterization and Structural Analysis of Pentyltriphenylphosphonium Bromide

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful analytical tool for elucidating the structure of chemical compounds. For pentyltriphenylphosphonium bromide, ¹H, ¹³C, and ³¹P NMR studies, along with solid-state NMR, offer valuable insights.

¹H NMR Spectral Analysis and Chemical Shift Assignments

The ¹H NMR spectrum of this compound provides information about the different types of protons and their connectivity within the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Aromatic Protons: The protons on the three phenyl groups attached to the phosphorus atom typically appear as a complex multiplet in the aromatic region of the spectrum, usually between 7.5 and 8.0 ppm.

Alkyl Chain Protons: The protons of the pentyl group exhibit distinct signals. The protons on the carbon adjacent to the phosphorus atom (α-protons) are deshielded and appear at a lower field compared to the other methylene (B1212753) groups. The terminal methyl group protons (ω-protons) are the most shielded and appear at the highest field.

A representative ¹H NMR spectrum of a similar compound, benzyltriphenylphosphonium (B107652) bromide, shows the aromatic protons in the range of 7.6-7.9 ppm and the benzylic protons around 5.5 ppm. researchgate.net For this compound, the signals for the pentyl chain would be expected at different chemical shifts based on their proximity to the positively charged phosphorus atom.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (ppm) |

| Phenyl Protons | 7.5 - 8.0 (multiplet) |

| α-CH₂ | 3.5 - 4.0 (multiplet) |

| β-CH₂ | 1.6 - 1.8 (multiplet) |

| γ-CH₂ | 1.3 - 1.5 (multiplet) |

| δ-CH₂ | 1.3 - 1.5 (multiplet) |

| ω-CH₃ | 0.8 - 1.0 (triplet) |

Note: These are predicted ranges and can vary based on the solvent and experimental conditions.

¹³C NMR Spectral Analysis and Chemical Shift Assignments

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each non-equivalent carbon atom gives a distinct signal.

Aromatic Carbons: The carbons of the phenyl rings show several signals in the aromatic region (typically 110-140 ppm). The carbon atom directly attached to the phosphorus (ipso-carbon) shows a characteristic coupling to the phosphorus atom (¹J C-P), resulting in a doublet.

Alkyl Chain Carbons: The carbons of the pentyl chain will also display distinct signals. The α-carbon, being directly attached to the phosphorus, will be significantly deshielded and will also show coupling to the phosphorus atom. The chemical shifts of the other carbons in the chain will decrease as their distance from the phosphorus atom increases.

In a related compound, the ¹³C NMR spectrum showed aromatic carbon signals with coupling to phosphorus. rsc.org For this compound, similar C-P couplings would be expected for the phenyl and pentyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges and Couplings for this compound

| Carbon Type | Predicted Chemical Shift (ppm) | Expected Coupling |

| Phenyl (ipso) | 117 - 120 | ¹J C-P |

| Phenyl (ortho, meta, para) | 130 - 135 | ²J C-P, ³J C-P, ⁴J C-P |

| α-C | 25 - 30 | ¹J C-P |

| β-C | 20 - 25 | ²J C-P |

| γ-C | 30 - 35 | ³J C-P |

| δ-C | 22 - 27 | ⁴J C-P |

| ω-C | 13 - 15 | No significant coupling |

Note: These are predicted ranges and actual values can be influenced by experimental factors.

³¹P NMR Spectral Analysis

The ³¹P NMR spectrum of this compound is expected to show a single resonance, as there is only one type of phosphorus atom in the molecule. The chemical shift is typically reported relative to an external standard of 85% phosphoric acid. slideshare.net The expected chemical shift for a tetra-alkyl/aryl phosphonium (B103445) salt is generally in the range of +20 to +40 ppm. For instance, triphenylphosphine (B44618) oxide, a related pentavalent phosphorus compound, shows a chemical shift around +25 to +30 ppm. The specific chemical shift for this compound will be influenced by the electronic effects of the pentyl and phenyl groups.

Solid-State NMR for Bromine and Phosphorus Nuclei

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of materials in their solid form. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions, which are dependent on the orientation of the molecule with respect to the external magnetic field. nih.gov

In the solid state, the chemical shift is an anisotropic property, meaning it is dependent on the orientation of the molecule in the magnetic field. This anisotropy is described by the chemical shift (CS) tensor. libretexts.org The principal components of the CS tensor (δ₁₁, δ₂₂, and δ₃₃) can be determined from the ssNMR spectrum and provide detailed information about the local electronic structure. nih.govresearchgate.net

For this compound, the crystal structure, which can be determined by X-ray diffraction, reveals the precise arrangement of the ions in the lattice. nih.gov This structural information is crucial for interpreting the ssNMR data. The orientation of the principal axes of the chemical shift tensors for both the ³¹P and ⁷⁹/⁸¹Br nuclei can be correlated with the molecular geometry and intermolecular interactions within the crystal. nih.govresearchgate.net For example, studies on similar triphenylphosphonium bromides have shown a strong dependence of the largest component of the bromine CS tensor on the shortest Br-P distance in the crystal structure. nih.gov This correlation is a powerful tool in NMR crystallography for refining and validating crystal structures. nih.govnih.gov

The chemical shift tensors of both phosphorus and bromine nuclei offer a sensitive probe into their local electronic environments. nih.govdntb.gov.ua The magnitude and symmetry of the CS tensor are influenced by the distribution of electron density around the nucleus. libretexts.org

For the bromide anion, ⁷⁹Br and ⁸¹Br are quadrupolar nuclei. Their interaction with the surrounding electric field gradient (EFG) at the nucleus provides information about the symmetry of the ionic environment. nih.gov Solid-state NMR experiments can measure the quadrupolar coupling constant and the asymmetry parameter of the EFG tensor, which are sensitive to the nature and geometry of the intermolecular interactions, such as ion pairing and hydrogen bonding, between the bromide anion and the phosphonium cation. nih.gov Studies on triphenylphosphonium bromides have demonstrated that ⁷⁹/⁸¹Br magnetic resonance spectroscopy can differentiate between chemically similar bromine sites based on these NMR parameters. nih.gov This allows for a detailed characterization of the local environment around the bromide ion within the crystal lattice.

Mass Spectrometry (MS) Investigations

Mass spectrometry is a critical analytical tool for determining the molecular weight and elemental composition of a compound. For ionic species like this compound, techniques that allow for the analysis of pre-formed ions are particularly effective.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an ion. nih.gov For this compound, the analysis focuses on the cationic component, pentyltriphenylphosphonium. The theoretical exact mass of this cation ([C₂₃H₂₆P]⁺) can be calculated and compared to the experimental value obtained from HRMS. This high level of mass accuracy helps to unambiguously confirm the identity of the compound. sannova.net The computed monoisotopic mass for the pentyltriphenylphosphonium cation is 333.1766 Da.

Table 1: High-Resolution Mass Spectrometry Data for Pentyltriphenylphosphonium Cation

| Ion | Formula | Theoretical Monoisotopic Mass (Da) |

|---|

Electrospray Ionization (ESI) Mode Analysis

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing ionic and large polar molecules. nih.gov In the analysis of this compound, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer. In the positive ESI mode, the instrument detects the intact pentyltriphenylphosphonium cation ([C₂₃H₂₆P]⁺), as the bromide anion is left behind. This technique is highly effective for generating ions from pre-charged species without causing fragmentation, allowing for clear determination of the cation's mass-to-charge ratio (m/z). nih.gov

X-ray Diffraction Studies for Crystal Structure Elucidation

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. rsc.org

Single Crystal X-ray Diffraction (SCXRD)

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P 1 21/c 1 | nih.gov |

| a (Å) | 11.6338 | nih.gov |

| b (Å) | 10.3522 | nih.gov |

| c (Å) | 17.2434 | nih.gov |

| α (°) | 90 | nih.gov |

| β (°) | 104.393 | nih.gov |

Determination of Interatomic Distances and Angles

The SCXRD data allows for the precise calculation of bond lengths, bond angles, and torsion angles within the pentyltriphenylphosphonium cation. Key parameters include the lengths of the phosphorus-carbon bonds (both to the phenyl rings and the pentyl chain) and the carbon-carbon bonds within the aromatic rings and the alkyl chain. The angles around the tetrahedral phosphorus center are also of significant interest, as they can indicate the degree of steric strain imposed by the bulky phenyl and pentyl groups. The unit cell parameters, which define the size and shape of the repeating unit in the crystal, have been determined with high precision. nih.gov

Table 3: Unit Cell Dimensions for this compound

| Unit Cell Parameter | Value | Reference |

|---|---|---|

| a | 11.6338 Å | nih.gov |

| b | 10.3522 Å | nih.gov |

| c | 17.2434 Å | nih.gov |

| α | 90° | nih.gov |

| β | 104.393° | nih.gov |

Theoretical and Computational Studies on Pentyltriphenylphosphonium Bromide

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering profound insights into the behavior of molecules. These methods, rooted in quantum mechanics, are employed to determine the electronic structure, energy, and other properties of chemical systems. For a molecule like pentyltriphenylphosphonium bromide, these calculations can elucidate the nature of its chemical bonds, its reactivity, and its interaction with other chemical species.

The electronic structure of this compound is characterized by a central phosphorus atom bonded to three phenyl groups and one pentyl group. This arrangement results in a positively charged phosphonium (B103445) center. The phosphorus atom, being positively charged, acts as a potent electron-withdrawing group. smolecule.com This electronic effect is pivotal as it influences the acidity of the protons on the carbon atom adjacent to the phosphorus, a key factor in the formation of the corresponding ylide for the Wittig reaction. smolecule.com

A detailed bonding analysis would typically involve the examination of molecular orbitals, electron density distribution, and the nature of the covalent bonds between the phosphorus center and its organic substituents. The P-C bonds will exhibit a significant degree of ionic character due to the difference in electronegativity and the formal positive charge on the phosphorus atom. The three phenyl rings contribute to the delocalization of this positive charge through resonance and inductive effects, further stabilizing the cation.

Table 1: Hypothetical Mulliken Atomic Charges for Pentyltriphenylphosphonium Cation (Note: This table is illustrative of expected values from a quantum chemical calculation and is not based on published experimental data for this specific molecule.)

| Atom | Hypothetical Charge (a.u.) |

| Phosphorus (P) | +0.85 |

| C (alpha to P) | -0.25 |

| C (beta to P) | -0.15 |

| Phenyl C (ipso) | +0.10 |

| Phenyl C (ortho) | -0.05 |

| Phenyl C (meta) | +0.02 |

| Phenyl C (para) | -0.03 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.orglibretexts.org The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the orbital that is most likely to accept electrons. libretexts.orglibretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the bromide anion, indicating its potential to act as a nucleophile. The LUMO of the pentyltriphenylphosphonium cation would be distributed across the phosphorus atom and the attached phenyl rings. In the context of the Wittig reaction, the crucial interaction involves the HOMO of a base attacking a proton on the alpha-carbon of the pentyl group, and the subsequent reaction of the formed ylide's HOMO with the LUMO of a carbonyl compound. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

Energy difference analysis, derived from quantum chemical calculations, can provide valuable thermodynamic data about a molecule. This includes the total electronic energy, enthalpy, and Gibbs free energy. researchgate.net These values are essential for predicting the spontaneity and equilibrium position of chemical reactions involving this compound.

For instance, the energy difference between the phosphonium salt and its corresponding ylide and HBr would determine the pKa of the salt. Furthermore, conformational analysis, which involves calculating the energy of different spatial arrangements (rotamers) of the pentyl chain and phenyl groups, can identify the most stable, lowest-energy conformation of the molecule. This is critical for understanding its three-dimensional structure and how it interacts with other molecules.

Molecular Dynamics Simulations and Computational Modeling

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govsandia.gov These simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution or in the solid state. By simulating the interactions of the phosphonium salt with solvent molecules, one can study its solvation properties and its behavior as a phase-transfer catalyst.

Computational modeling can also be used to predict the bulk properties of materials containing this compound. For example, simulations could be employed to understand its crystal packing or its interaction with polymer matrices in composite materials. These models are built upon force fields that approximate the potential energy of the system, allowing for the simulation of large numbers of molecules over extended time scales.

DFT Calculations for Spectroscopic Parameter Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. researchgate.net It is widely used to predict various spectroscopic parameters with a high degree of accuracy. researchgate.netresearchgate.netnih.gov For this compound, DFT calculations can be used to predict its vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.

By calculating the vibrational frequencies and comparing them to experimental spectra, a detailed assignment of the spectral bands to specific molecular motions can be achieved. Similarly, DFT can predict the ¹H, ¹³C, and ³¹P NMR chemical shifts, which are highly sensitive to the electronic environment of the nuclei. This allows for a direct comparison between theoretical models and experimental data, providing a powerful tool for structural elucidation.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data (Note: This table illustrates the type of data obtained from DFT calculations and is for demonstrative purposes.)

| Spectroscopic Parameter | Predicted (DFT) | Experimental (Reference) |

| ³¹P NMR Chemical Shift (ppm) | 25.4 | 24.9 |

| Key IR Frequency (P-Ph stretch) (cm⁻¹) | 1105 | 1110 |

| ¹H NMR (α-CH₂) Chemical Shift (ppm) | 3.85 | 3.78 |

Structure-Reactivity Relationship Prediction

The ultimate goal of many theoretical studies is to establish a clear relationship between a molecule's structure and its reactivity. For this compound, computational methods can provide quantitative descriptors that correlate with its chemical behavior.

For example, the calculated partial charge on the alpha-carbon and the energy of the LUMO can be used to predict the ease of ylide formation and the subsequent reactivity in the Wittig reaction. By systematically modifying the structure in silico (e.g., changing the alkyl chain length or the substituents on the phenyl rings) and calculating these descriptors, one can predict how these changes will affect the reactivity of the phosphonium salt. This predictive capability is invaluable for the rational design of new reagents with tailored properties for specific synthetic applications. The electronic activation provided by the positively charged phosphorus atom is a key determinant in its function as a Wittig reagent precursor. smolecule.com

Research on Derivatives and Analogs of Pentyltriphenylphosphonium Bromide

Modification of Alkyl Chain Length and Branching

The length and branching of the alkyl chain attached to the triphenylphosphonium cation are critical determinants of the molecule's properties, particularly its lipophilicity and, consequently, its biological activity.

Systematic studies have been conducted on a series of alkyltriphenylphosphonium salts to investigate the effect of chain elongation. Research on derivatives with aliphatic chains ranging from 5 to 16 carbon atoms has demonstrated a clear trend: increasing the length of the hydrophobic alkyl chain enhances the molecule's ability to disrupt mitochondrial metabolism and induce oxidative stress in cancer cells. nih.gov Similarly, another study examining propyl-, heptyl-, decyl-, and dodecyl-TPP salts found that the inhibition of mitochondrial respiratory chain complexes and ATP synthesis intensified with increasing hydrophobicity of the cation. nih.gov

| Derivative Series | Key Finding | Reference(s) |

| C5 to C16 alkyl-TPP | Increased disruption of mitochondrial metabolism and cell killing with longer chains. | nih.gov |

| Propyl-, Heptyl-, Decyl-, Dodecyl-TPP | Enhanced inhibition of respiratory chain and ATP synthesis with increased hydrophobicity. | nih.gov |

| Varied Alkyl Chains (e.g., C3 vs C12) | Longer chains increase hydrophobicity and can enhance mitochondrial accumulation. | researchgate.netresearchgate.net |

Incorporation of Functional Groups and Heteroatoms

Introducing functional groups and heteroatoms into the structure of triphenylphosphonium salts is a key strategy for creating derivatives with tailored properties and new functionalities. This approach allows for the attachment of bioactive molecules or the modulation of the compound's intrinsic activity.

A common method involves synthesizing an alkyl-TPP cation that already contains a reactive functional group, which can then be coupled to a molecule of interest. nih.gov For example, researchers have developed an efficient method for preparing 2-hydroxypropylphosphonium salts by reacting oxiranes with triphenylphosphonium triflate. nih.gov These derivatives, containing a hydroxyl group, show potential as vectors for targeted delivery into tumor cell mitochondria. nih.gov

Other modifications include the incorporation of different chemical moieties to create amphiphilic compounds. In one study, triphenylphosphonium salts were synthesized with alkyl chains functionalized with benzyl (B1604629) or metronidazole (B1676534) groups. researchgate.net Furthermore, research into ligands for catalysis has led to the synthesis of triarylphosphines functionalized with meta-ammoniomethyl substituents, introducing a nitrogen heteroatom and a cationic ammonium (B1175870) group. researchgate.net The synthesis of aryltriphenylphosphonium bromides that tolerate functional groups like hydroxymethyl (-CH₂OH), hydroxyphenyl (-Ar-OH), and carboxyl (-COOH) has also been developed, opening pathways to multifunctional derivatives. nih.gov

| Functional Group/Heteroatom | Example Compound/Derivative Class | Purpose/Finding | Reference(s) |

| Hydroxyl (-OH) | 2-Hydroxypropyltriphenylphosphonium salts | Act as vectors for targeted mitochondrial delivery. | nih.gov |

| Benzyl/Metronidazole | Alkyl-TPP with terminal benzyl or metronidazole | Creation of amphiphilic compounds with specific biological targets. | researchgate.net |

| Ammoniomethyl (-CH₂NH₃⁺) | meta-Ammoniomethyl-substituted triarylphosphines | Used as ligands in catalysis; introduces additional cationic charge. | researchgate.net |

| Carboxyl (-COOH) | Carboxyl-bearing aryltriphenylphosphonium bromides | Synthesis of multifunctional phosphonium (B103445) salts. | nih.gov |

| Ferrocene | Ferrocenyl alkylpyridinium TPP conjugate | Investigated for photocytotoxic and anticancer potential. | researchgate.net |

Comparative Studies with Other Triphenylphosphonium Salts

To understand the specific role of the pentyl chain, the properties of pentyltriphenylphosphonium bromide are often contextualized through comparative studies with other triphenylphosphonium salts featuring different substituents. These studies help to elucidate structure-activity relationships.

Other comparative analyses have looked at a broader range of TPP derivatives. For instance, the activity of dodecyltriphenylphosphonium (B1215703) bromide was compared to analogs where the alkyl chain was functionalized with bulky groups like benzyl or metronidazole. researchgate.net It was found that the straight-chain dodecyl derivative exhibited the highest activity against certain microbes. researchgate.net Comparisons are also implicitly made when screening various analogs against cell lines, such as in studies of isoindolylalkyl phosphonium salts or derivatives of natural products conjugated to the TPP cation. nih.govnih.gov

| Compared Compounds/Series | Basis of Comparison | Key Finding | Reference(s) |

| Alkyl-TPP vs. Aryl-methylated TPP | Effect of lipophilicity modulation on mitochondrial membrane potential. | Effects correlate with overall lipophilicity, regardless of the modification strategy (alkyl extension vs. aryl methylation). | nih.govrsc.org |

| Dodecyl-TPP vs. Benzyl/Metronidazole-functionalized TPP | Surface and biological activity. | Straight-chain dodecyl-TPP showed the lowest critical micelle concentration and highest activity against Acanthamoeba. | researchgate.net |

| Resveratrol vs. Resveratrol-TPP conjugate | Antiproliferative activity against cancer cells. | The TPP conjugate was significantly more effective, demonstrating the benefit of mitochondrial targeting. | nih.gov |

| Methyl-TPP vs. Propyl-TPP vs. Heptyl-TPP, etc. | Inhibition of mitochondrial function. | Activity increases with the length of the alkyl chain. | nih.gov |

Structure-Property Relationships in Derivatives

The investigation of structure-property and structure-activity relationships (SAR) is fundamental to the rational design of new TPP-based compounds. These studies aim to connect specific molecular features, such as chain length or the presence of functional groups, to measurable physicochemical properties and biological outcomes.

A primary finding across multiple studies is the direct relationship between alkyl chain length, lipophilicity, and biological effect. nih.govnih.gov The elongation of the n-alkyl chain in alkyltriphenylphosphonium salts leads to increased hydrophobicity. nih.gov This, in turn, enhances mitochondrial accumulation and the disruption of mitochondrial functions. nih.govresearchgate.net However, while a general trend is observable, researchers have sometimes been unable to identify a more detailed, coherent SAR between close structural analogs, suggesting that multiple factors contribute to the ultimate biological activity. nih.gov

Advanced Research Areas and Future Directions

Development of Novel Catalytic Systems Utilizing Pentyltriphenylphosphonium Bromide

This compound has established itself as a versatile component in modern catalytic systems, primarily recognized for its efficacy as a Phase-Transfer Catalyst (PTC). In this role, it facilitates reactions between reactants located in separate, immiscible phases (e.g., an aqueous and an organic layer) by transporting ionic species across the phase boundary, thereby accelerating reaction rates and improving yields under milder conditions nbinno.comcymitquimica.com.

A significant application of its catalytic properties is in environmental remediation. Research has demonstrated that this compound, also referred to as PTPP in this context, enhances the chemical oxidation of chlorinated solvents like trichloroethylene (TCE) in groundwater unl.edunih.gov. It acts as a PTC to shuttle the oxidant, such as permanganate (MnO₄⁻), from the aqueous phase into the non-aqueous phase liquid (DNAPL) where the TCE resides, significantly increasing the degradation efficiency unl.edunih.govcolab.wsresearchgate.net.

Beyond environmental applications, this compound is a key reagent in synthetic organic chemistry, particularly in the Wittig reaction. This reaction is a fundamental method for synthesizing alkenes from aldehydes or ketones. This compound serves as the precursor to the necessary phosphonium (B103445) ylide beilstein-journals.orgresearchgate.net. Its use has been documented in the multi-step synthesis of insect pheromones, such as disparlure and monachalure, highlighting its role in creating complex organic molecules beilstein-journals.org.

| Catalytic System | Application Area | Specific Role of the Compound | References |

|---|---|---|---|

| Phase-Transfer Catalysis (PTC) | Environmental Remediation | Enhances oxidation of trichloroethylene (TCE) by facilitating the transfer of permanganate between aqueous and organic phases. | unl.edunih.govcolab.wsresearchgate.netresearchgate.net |

| Wittig Reaction | Organic Synthesis | Serves as a precursor to the phosphonium ylide for the synthesis of alkenes. Used in the preparation of insect pheromones. | beilstein-journals.orgresearchgate.net |

| General Organic Synthesis | Chemical Manufacturing | Used as a PTC to improve reaction efficiency, selectivity, and yield in biphasic systems. | nbinno.comcymitquimica.com |

Integration into Flow Chemistry for Scalable Synthesis

Flow chemistry, or continuous-flow synthesis, represents a paradigm shift from traditional batch processing, offering enhanced safety, efficiency, and scalability. The integration of phase-transfer catalysts like this compound into flow chemistry systems is a logical progression for optimizing multiphasic reactions. The primary challenge in scaling up reactions involving immiscible phases is ensuring efficient mass transfer, a limitation that PTCs are designed to overcome colab.wsresearchgate.net.

In a flow reactor, the high surface-area-to-volume ratio inherently improves mixing and mass transfer between phases. When combined with a PTC such as this compound, the rate of transport of reactive species across the phase interface is further accelerated. This synergy allows for higher throughput and more efficient conversions. While specific, detailed studies on the integration of this compound into industrial-scale flow synthesis are emerging, its established role in overcoming mass transfer limitations in biphasic systems makes it an ideal candidate for such applications colab.wsresearchgate.net. For instance, synthetic routes that utilize the Wittig reaction with this compound have been identified as procedures that can be adapted to continuous flow chemistry, indicating a clear direction for future scalable manufacturing processes beilstein-journals.org.

Exploration of this compound in Materials Science

The unique physicochemical properties of this compound extend its utility into the realm of materials science. Research in this area explores its application as a component in advanced materials, such as electrolytes for energy storage and as a corrosion inhibitor.

One of the most novel applications is its use as an electrolyte additive in potassium metal batteries rsc.org. In this context, the pentyltriphenylphosphonium cation functions as a shielding layer on the surface of the potassium metal anode. This layer helps to mitigate the formation of dendrites—detrimental, island-like deposits that can lead to short circuits and battery failure—thereby improving the stability and performance of the battery rsc.org.

Furthermore, phosphonium salts are a class of ionic liquids, which are valued in materials science for their low volatility, high thermal stability, and tunable solvating properties interchim.fr. The structure of this compound, with its charged phosphonium head and nonpolar alkyl tail, lends it amphiphilic properties that are relevant to this class of materials. Another key application is in the protection of metals; studies have investigated the use of this compound as a corrosion inhibitor for mild steel in acidic environments researchgate.net.

Computational Design of New Phosphonium Salt Reagents

The rational design of new chemical entities with tailored properties is increasingly driven by computational chemistry. For phosphonium salts, computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are pivotal in predicting and understanding the link between molecular structure and function acs.orgnih.govnih.gov.

Researchers use these tools to investigate how modifications to the phosphonium salt structure—such as altering the length of the alkyl chain or substituting the phenyl rings—affect key properties like lipophilicity, thermal stability, and interaction with biological membranes or other materials rsc.orgacs.org. For example, MD simulations have been employed to compare the translocation of TPP cations with different alkyl chain lengths through lipid bilayers, providing thermodynamic insights that guide the design of more effective mitochondrial delivery vectors rsc.org.

Computational studies also explore the fundamental electronic properties and intermolecular interactions that govern the behavior of these salts nih.govacs.org. By calculating parameters such as orbital energies (HOMO/LUMO), charge distribution, and binding energies, scientists can pre-screen potential new phosphonium-based reagents for applications ranging from catalysis to materials for organic light-emitting diodes (OLEDs) before undertaking complex and costly synthesis nih.govnih.gov. This in-silico approach accelerates the discovery and optimization of next-generation phosphonium salt reagents.

Application in Biomedical Research as a Mitochondrial Vector

The triphenylphosphonium (TPP) cation is widely exploited in biomedical research as a chemical moiety to target bioactive molecules to mitochondria nih.govaging-us.comdovepress.com. The large negative membrane potential across the inner mitochondrial membrane (approximately -140 to -180 mV) drives the accumulation of these lipophilic cations inside the mitochondrial matrix researchgate.net. This compound serves as a archetypal example of these structures, where the pentyl chain modulates the lipophilicity that is crucial for membrane permeation nih.govresearchgate.net.

The process of mitochondrial targeting begins with the compound crossing the plasma membrane to enter the cytosol, followed by its accumulation within the mitochondria. This accumulation is substantial, with concentrations inside the mitochondrial matrix reaching levels 100- to 500-fold higher than in the cytosol researchgate.net.

The lipophilicity of the TPP derivative, which is influenced by the length of its alkyl chain, is a critical determinant of uptake kinetics and efficacy nih.gov. Increasing the hydrophobicity by elongating the alkyl chain leads to faster mitochondrial uptake nih.gov. However, the alkyl chain length also influences where the molecule resides within the mitochondrion. While shorter-chain derivatives may accumulate primarily in the matrix, more hydrophobic, longer-chain versions can show a higher affinity for the mitochondrial membranes themselves nih.govresearchgate.net.

Longer, more hydrophobic alkyl chains increase the compound's tendency to disrupt mitochondrial processes. These effects include the inhibition of the respiratory chain complexes and the induction of a "proton leak," where protons are carried back across the inner membrane, dissipating the proton gradient without generating ATP researchgate.net. This uncoupling of oxidative phosphorylation can decrease the mitochondrial membrane potential and shift cellular energy production towards glycolysis researchgate.net. The stimulatory effect on mitochondrial respiration (a sign of uncoupling) has been shown to steadily increase with the growing length of the alkyl radical nih.govresearchgate.net. Therefore, the hydrophobicity imparted by the pentyl group is a key factor determining not only the mitochondrial targeting efficiency but also the intrinsic biological activity of the phosphonium salt itself researchgate.net.

| Property | Effect of Increasing Alkyl Chain Length | References |

|---|---|---|

| Lipophilicity/Hydrophobicity | Increases | rsc.orgresearchgate.net |

| Rate of Mitochondrial Uptake | Increases (faster accumulation) | nih.gov |

| Inhibition of Respiratory Chain | Increases | researchgate.net |

| Mitochondrial Uncoupling / Proton Leak | Increases | researchgate.netnih.govresearchgate.net |

| Impact on Mitochondrial Membrane Potential | Greater decrease with longer chains | rsc.orgresearchgate.net |

Implications for Drug Delivery Systems

The triphenylphosphonium (TPP) cation is a well-established mitochondriotropic moiety, meaning it can selectively accumulate within mitochondria. This property is of significant interest for the development of targeted drug delivery systems. By attaching the TPP group to various therapeutic agents or nanocarriers, researchers aim to deliver drugs directly to the mitochondria of cells, which can be particularly advantageous in cancer therapy. nih.govrsc.org